Pan-KRAS-IN-4: A Technical Guide to its Discovery and Synthesis
Pan-KRAS-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRAS, a pivotal signaling protein, is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic carcinomas. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The landscape of KRAS-targeted therapies has been revolutionized by the development of inhibitors targeting specific mutations, most notably KRAS G12C. However, the diversity of KRAS mutations necessitates the development of "pan-KRAS" inhibitors capable of targeting multiple mutant forms of the protein. This technical guide provides a comprehensive overview of the discovery and synthesis of pan-KRAS-IN-4, a potent pan-KRAS inhibitor. While specific details of its discovery and synthesis are primarily detailed in patent literature, this guide consolidates the available information and provides representative experimental protocols and data to offer a thorough understanding of its development and mechanism of action.
Introduction to KRAS as a Therapeutic Target
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP. Oncogenic mutations in KRAS, most commonly at codons 12, 13, and 61, impair its ability to hydrolyze GTP, leading to a constitutively active state and persistent downstream signaling through pathways such as the MAPK and PI3K-AKT pathways, ultimately driving cell proliferation, survival, and differentiation.[1][2] The development of pan-KRAS inhibitors aims to overcome the challenge of KRAS mutation heterogeneity by targeting a broader range of these oncogenic drivers.
Discovery of pan-KRAS-IN-4
While a detailed discovery narrative for pan-KRAS-IN-4 is not publicly available in peer-reviewed literature, its emergence from patent WO2022271823 A1 as "compound 5" suggests a discovery process aligned with modern drug discovery paradigms for pan-KRAS inhibitors.[3] This process typically involves a multi-step approach, as illustrated in the workflow below.
A Representative Pan-KRAS Inhibitor Discovery Workflow
The discovery of potent and selective pan-KRAS inhibitors often begins with high-throughput screening or fragment-based approaches to identify initial hits that bind to KRAS. These initial compounds then undergo extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties.
Synthesis of pan-KRAS-IN-4
The chemical structure of pan-KRAS-IN-4 is 2-((3-fluoro-4-(methylamino)phenyl)amino)-N-(2-methyl-2H-indazol-6-yl)acetamide. While the specific synthetic route is detailed in patent literature, a plausible retrosynthetic analysis suggests a convergent synthesis strategy. The core structure can be assembled from key building blocks, likely involving standard amide bond formation and nucleophilic aromatic substitution reactions. A representative, though not explicitly confirmed, synthetic scheme is presented below.
Please note: The following is a generalized synthetic scheme and may not reflect the exact procedures used for the synthesis of pan-KRAS-IN-4.
Scheme 1: Plausible Synthetic Route to pan-KRAS-IN-4
-
Synthesis of the Indazole Amine Moiety: Commercially available 6-nitro-2H-indazole can be methylated to introduce the methyl group on the indazole ring, followed by reduction of the nitro group to yield 2-methyl-2H-indazol-6-amine.
-
Synthesis of the Phenylamino Acetate Moiety: 3-Fluoro-4-nitroaniline can be reacted with a suitable protecting group for the amine, followed by N-methylation. The nitro group is then reduced to an amine. This intermediate can then be reacted with a 2-haloacetyl halide to form the corresponding 2-halo-N-(3-fluoro-4-(methylamino)phenyl)acetamide.
-
Final Assembly: The final step would involve the coupling of the indazole amine with the phenylamino acetamide intermediate, likely through a nucleophilic substitution reaction, to yield pan-KRAS-IN-4.
Biological Activity and Data Presentation
pan-KRAS-IN-4 has demonstrated potent inhibitory activity against multiple KRAS mutants. The available quantitative data is summarized in the table below. For comparative purposes, data for other known pan-KRAS inhibitors are also included.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| pan-KRAS-IN-4 | KRAS G12C | Biochemical | 0.37 | [3] |
| KRAS G12V | Biochemical | 0.19 | [3] | |
| BI-2852 | KRAS (SOS1-mediated nucleotide exchange) | Biochemical | 7540 | [1] |
| BAY-293 | KRAS (SOS1-mediated nucleotide exchange) | Biochemical | 85.08 | [1] |
| BI-2493 | KRAS G12V | Cellular (Ba/F3 proliferation) | EC50 values provided in source | [4] |
Note: The specific biochemical assay format for the pan-KRAS-IN-4 IC50 values is not detailed in the publicly available source.
Mechanism of Action
Pan-KRAS inhibitors, including likely pan-KRAS-IN-4, function by binding to a pocket on the KRAS protein, often the switch-II pocket, in its inactive, GDP-bound state. This binding event prevents the interaction of KRAS with GEFs like SOS1, thereby inhibiting the exchange of GDP for GTP and locking KRAS in its "off" state. This, in turn, blocks the activation of downstream pro-proliferative signaling pathways.
Experimental Protocols
The following are representative protocols for the types of assays commonly used to characterize pan-KRAS inhibitors.
Biochemical Assays
6.1.1. KRAS Nucleotide Exchange Assay (HTRF-based)
This assay measures the ability of a compound to inhibit the GEF-mediated exchange of GDP for GTP on the KRAS protein.
-
Materials: Recombinant KRAS protein, recombinant SOS1 protein (catalytic domain), GDP, fluorescently labeled GTP (e.g., GTP-d2), and an HTRF-compatible plate reader.
-
Procedure:
-
KRAS protein is pre-incubated with GDP.
-
The test compound (e.g., pan-KRAS-IN-4) at various concentrations is added to the KRAS-GDP complex.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and fluorescently labeled GTP.
-
The reaction is incubated at room temperature for a defined period.
-
The HTRF signal, which is proportional to the amount of fluorescently labeled GTP bound to KRAS, is measured.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Assays
6.2.1. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the proliferation of cancer cell lines harboring various KRAS mutations.
-
Materials: KRAS-mutant cancer cell lines (e.g., NCI-H358 for G12C, MIA PaCa-2 for G12D), cell culture medium, 96-well plates, and a luminescent cell viability assay reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound.
-
The plates are incubated for a period of 72 to 120 hours.
-
The cell viability reagent is added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
EC50 values are determined from the resulting dose-response curves.
-
6.2.2. pERK Inhibition Assay (Western Blot or ELISA-based)
This assay measures the inhibition of downstream KRAS signaling by quantifying the phosphorylation of ERK.
-
Materials: KRAS-mutant cancer cell lines, cell lysis buffer, primary antibodies against phosphorylated ERK (pERK) and total ERK, secondary antibodies, and appropriate detection reagents.
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
The cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (for Western blot) or analyzed in an ELISA plate.
-
The levels of pERK and total ERK are detected using specific antibodies.
-
The ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.
-
In Vivo Efficacy Studies
6.3.1. Xenograft Mouse Model
This study evaluates the anti-tumor activity of a compound in a living organism.
-
Materials: Immunocompromised mice, KRAS-mutant cancer cells, vehicle for drug formulation, and calipers for tumor measurement.
-
Procedure:
-
KRAS-mutant cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, on a defined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).
-
Conclusion
pan-KRAS-IN-4 represents a significant advancement in the pursuit of effective therapies for KRAS-driven cancers. Its potent, pan-mutant inhibitory profile holds the promise of treating a broader patient population than mutant-specific inhibitors. While much of the detailed information regarding its discovery and synthesis remains proprietary, this guide provides a comprehensive framework for understanding its development and mechanism of action, based on the available data and established principles in the field of KRAS inhibitor research. Further preclinical and clinical investigation of pan-KRAS-IN-4 and similar compounds will be crucial in determining their ultimate therapeutic potential.
References
- 1. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
